Benzyl Isothiocyanate
Overview
Description
Benzyl isothiocyanate is a naturally occurring compound found in plants of the mustard family, such as Alliaria petiolata, pilu oil, and papaya seeds . It is a colorless to pale yellow liquid with a characteristic watercress-like odor and a boiling point of 242-243°C . This compound is known for its chemoprotective activity, particularly in cancer prevention .
Mechanism of Action
Target of Action
Benzylisothiocyanate (BITC) is a secondary metabolite found in cruciferous species . It has been shown to have a wide range of targets, including various proteins and bacteria. For instance, BITC has been found to specifically label the clinically approved antibody trastuzumab through reaction with free cysteines .
Mode of Action
BITC exhibits a strong bactericidal effect against oral pathogens involved in periodontal disease as well as other Gram-negative bacteria . It acts by affecting the integrity of the cell membrane, inducing a decrease in the intracellular ATP level and an increase in the extracellular ATP level . At subinhibitory concentrations, BITC downregulates the expression levels of the virulence genes hilA, hilC, and hilD in a dose-dependent manner .
Biochemical Pathways
BITC modulates inflammation, oxidative stress, and apoptosis via Nrf2/HO-1 and NF-κB signaling pathways . It significantly preserves the antioxidants (glutathione GSH, superoxide dismutase SOD), nitric oxide (NO), and prostaglandin E2 (PGE2) contents, while decreasing the gastric mucosal malondialdehyde (MDA), tumor necrosis factor alpha (TNFα), and myeloperoxidase (MPO) contents .
Pharmacokinetics
It has been shown to exhibit potent antimicrobial activity under in vitro conditions . It has also been found to exhibit comparable or better antimicrobial activity and lower infiltration of mouse immune cells compared to gentamycin sulfate .
Result of Action
The result of BITC’s action is a decrease in the viability of targeted cells or bacteria. For instance, it has been found to be protective against pancreatic carcinogenesis in vitro via expression of the p21/WAF1 gene . It also showed a restraining impact on obesity, fatty liver, and insulin resistance in a diet-induced obesity mouse model .
Action Environment
Environmental factors can influence the action, efficacy, and stability of BITC. For example, the antimicrobial activity of BITC against Salmonella enterica was investigated under different pH conditions . Furthermore, the bactericidal effect of BITC implies that the chewing sticks and the essential oil may have a specific role in treatment of periodontal disease in reducing Gram-negative periodontal pathogens .
Biochemical Analysis
Biochemical Properties
Benzylisothiocyanate interacts with various enzymes, proteins, and other biomolecules. It is formed by the hydrolysis of glycolaldehyde in cruciferous vegetables such as broccoli and cabbage . BITC exerts anticancer effects by regulating various processes such as apoptosis, autophagy, cell cycle arrest, and angiogenesis .
Cellular Effects
Benzylisothiocyanate has been found to have significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of human lung cancer cell lines in a dose-dependent manner . It also induces protective autophagy in human lung cancer cells through an endoplasmic reticulum stress-mediated mechanism .
Molecular Mechanism
Benzylisothiocyanate exerts its effects at the molecular level through various mechanisms. It has been found to induce expression of GST isoenzyme to mediate intracellular reactive oxygen intermediate in a short time . It also causes formation of thiobarbituric acid-reactive substances in HepG2 cells and that its DNA damaging properties are diminished by α-tocopherol, vitamin C, sodium benzoate and β-carotene .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzylisothiocyanate change over time. It has been shown to enhance cognitive function and motor ability in mice, as determined by Intellicage learning tests, Morris water maze, open field test, and step-down-type passive avoidance tests .
Dosage Effects in Animal Models
The effects of Benzylisothiocyanate vary with different dosages in animal models. The doses of BITC required to cause measurable DNA damage in laboratory rodents exceeded by far the dietary exposure levels of humans, but are similar to those which were required to inhibit chemically induced cancer in earlier animal experiments .
Metabolic Pathways
Benzylisothiocyanate is involved in various metabolic pathways. The human body mainly ingests isothiocyanate by eating glucosinolate-containing cruciferous vegetables. Glucosinolate is a secondary metabolite of cruciferous plants located in the vacuole of plants .
Transport and Distribution
Benzylisothiocyanate is transported and distributed within cells and tissues. Absorbed isothiocyanates are rapidly conjugated to glutathione in the liver, and then sequentially metabolized in the mercapturic acid pathway, before being excreted in the urine .
Subcellular Localization
The subcellular localization of Benzylisothiocyanate and its effects on activity or function are not well studied. It is known that isothiocyanates are weak electrophiles, susceptible to hydrolysis
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl isothiocyanate can be synthesized through various methods. One common method involves the reaction of benzylamine with carbon disulfide and subsequent treatment with lead nitrate or tosyl chloride . Another method includes the fragmentation reactions of 1,4,2-oxathiazoles .
Industrial Production Methods: Industrial production of this compound often involves the enzymatic breakdown of glucotropaeolin by the enzyme myrosinase, which is found in plants like papaya seeds . This method is preferred due to its efficiency and the natural abundance of the precursor compounds.
Chemical Reactions Analysis
Types of Reactions: Benzyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyl isocyanate.
Reduction: Reduction reactions can convert it to benzylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Major Products Formed:
Oxidation: Benzyl isocyanate.
Reduction: Benzylamine.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: this compound has shown promise in cancer research, particularly in the treatment of triple-negative breast cancer and lung cancer It is also being explored as an alternative to antibiotics.
Industry: It is used in the production of flavors and fragrances due to its characteristic odor.
Comparison with Similar Compounds
Allyl Isothiocyanate: Found in mustard and horseradish, known for its pungent flavor and
Properties
IUPAC Name |
isothiocyanatomethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCFLQDBWCQCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020155 | |
Record name | Benzyl isothiocyanate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Pale yellowish liquid; Strong penetrating aroma | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
242.00 to 243.00 °C. @ 760.00 mm Hg | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
0.109 mg/mL at 25 °C, Insoluble in water, Soluble (in ethanol) | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.121-1.127 | |
Record name | Benzyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1553/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
622-78-6 | |
Record name | Benzyl isothiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzyl isothiocyanate | |
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Record name | Benzyl isothiocyanate | |
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Record name | benzyl isothiocyanate | |
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Record name | benzyl isothiocyanate | |
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Record name | Benzene, (isothiocyanatomethyl)- | |
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Record name | Benzyl isothiocyanate | |
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Record name | Benzyl isothiocyanate | |
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Record name | BENZYL ISOTHIOCYANATE | |
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Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Melting Point |
41 °C | |
Record name | Benzyl isothiocyanate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033969 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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